5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide
Description
The compound 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide is a synthetic small molecule featuring a fused benzooxazepine core substituted with an ethyl group at position 4 and a 5-bromo-furan-2-carboxamide moiety at position 7. Its molecular formula is C₁₆H₁₅BrN₂O₄ (calculated molecular weight: ~379.2 g/mol). The bromine atom on the furan ring and the ethyl group on the oxazepine ring distinguish it from closely related analogs.
Properties
IUPAC Name |
5-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-2-19-7-8-22-12-4-3-10(9-11(12)16(19)21)18-15(20)13-5-6-14(17)23-13/h3-6,9H,2,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHCFTJTTUIZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Oxazepine Ring: Starting with a suitable benzene derivative, the oxazepine ring is formed through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.
Furan Ring Formation: The furan ring is synthesized via a cyclization reaction involving a dicarbonyl compound and a suitable nucleophile.
Amidation: The final step involves the formation of the carboxamide group through a reaction between the furan derivative and an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the oxazepine ring is particularly interesting for its potential interactions with biological macromolecules.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The bromine atom and the oxazepine ring are key features that contribute to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazepine ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Ethyl vs. Methyl Substitution on the Oxazepine Ring
The ethyl group at position 4 of the benzooxazepine core differentiates the target compound from its methyl-substituted analog, N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide (). Key differences include:
- Molecular Weight : The ethyl substituent increases the molecular weight by ~14 g/mol (286.28 vs. ~379.2 g/mol for the target compound).
Carboxamide Group Variations
a) 5-Bromo-Furan-2-Carboxamide vs. Simple Furan-2-Carboxamide
The bromine atom on the furan ring (target compound) contrasts with non-halogenated analogs like ’s compound. Bromination increases molecular weight (~79.9 g/mol added) and may enhance steric and electronic effects, influencing binding affinity in enzyme inhibition .
b) 5-Bromo-Furan-2-Carboxamide vs. 2-Fluorobenzamide
The target compound’s bromofuran group offers greater steric bulk and polarizability, which could alter target selectivity .
c) 5-Bromo-Furan-2-Carboxamide vs. 5-Chloro-Benzenesulfonamide
The sulfonamide group in 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide () enhances acidity and hydrogen-bonding capacity compared to the carboxamide in the target compound. This may favor interactions with polar enzyme active sites .
Substituent Effects on Bioactivity (Hypothetical)
Comparative Data Table
Biological Activity
5-Bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 379.20 g/mol. The structure features a bromine atom and an ethyl group attached to a tetrahydrobenzo[f][1,4]oxazepine ring system, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.20 g/mol |
| CAS Number | 921996-44-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. Research indicates that compounds with similar structures can inhibit key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses.
Key Mechanisms
- Inhibition of Inflammatory Cytokines : The compound has shown promise in reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (e.g., RAW264.7) .
- NF-κB Pathway Modulation : It may inhibit the nuclear translocation of NF-κB p65, a transcription factor that plays a pivotal role in the inflammatory response .
- MAPK Pathway Interference : The compound appears to affect the phosphorylation of MAPKs (ERK1/2, p38, JNK), which are essential regulators of inflammation .
Cytotoxicity Assays
Cytotoxicity assays conducted on RAW264.7 cells using the MTT method demonstrated that concentrations up to 160 μM did not significantly reduce cell viability, indicating low toxicity .
Anti-inflammatory Activity
In studies assessing the anti-inflammatory effects:
- ELISA assays showed significant inhibition of TNF-α and IL-6 secretion at concentrations as low as 10 μM.
- Compounds similar to 5-bromo-N-(4-ethyl-5-oxo...) exhibited comparable anti-inflammatory effects, suggesting a potential for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds structurally related to 5-bromo-N-(4-ethyl-5-oxo...). For instance:
- Anti-cancer Potential : Research indicates that derivatives of tetrahydrobenzo[f][1,4]oxazepine exhibit anti-tumor properties by inducing apoptosis in cancer cell lines .
- Antimicrobial Properties : Some analogs have shown effectiveness against various microbial strains, suggesting broad-spectrum antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with brominated furan precursors (e.g., 5-bromo-2,3-dihydrobenzo[b]furan intermediates, as seen in analogous compounds ). Key steps include:
Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling between the brominated furan carboxylic acid and the tetrahydrobenzooxazepin amine moiety.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity.
Validation : HPLC (C18 column, acetonitrile/water mobile phase) and NMR (1H/13C, DMSO-d6) to confirm structural integrity. Purity thresholds should align with pharmacopeial standards for research compounds .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks to confirm the bromine substituent (δ ~7.2 ppm for aromatic protons), oxazepin carbonyl (δ ~170 ppm in 13C), and furan carboxamide linkage .
- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and oxazepin ring vibrations (~1250 cm⁻¹) .
- Chromatography :
- HPLC-DAD : Monitor retention time consistency under gradient elution (e.g., 60:40 to 90:10 acetonitrile:water) .
- LC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns to rule out byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution, oxazepin ring conformation) influence bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the brominated furan moiety and enzyme active sites (e.g., kinases or proteases). The bromine atom may enhance hydrophobic interactions or steric hindrance .
- SAR Studies : Synthesize analogs (e.g., chloro or methyl substitutions) and compare IC50 values in enzymatic assays. For example, bromine’s electron-withdrawing effect could stabilize ligand-receptor binding .
- Crystallography : Resolve co-crystal structures with target enzymes (XRD) to validate docking predictions .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Controlled Replication : Standardize solvent systems (e.g., DMSO stock solutions stored at -20°C) and measure solubility via nephelometry across pH 4–8 .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .
- Theoretical Frameworks : Apply QSPR models to correlate molecular descriptors (logP, polar surface area) with experimental solubility discrepancies .
Q. What strategies are recommended for elucidating the metabolic fate of this compound in in vitro models?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, followed by UPLC-QTOF-MS to identify phase I metabolites (e.g., oxidative debromination or oxazepin ring hydroxylation) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks using fluorogenic substrates .
- Data Integration : Cross-reference metabolic pathways with databases (e.g., PubChem BioAssay) to predict toxicity or bioactive metabolites .
Data Contradiction Analysis Framework
| Conflict Type | Resolution Strategy | Example |
|---|---|---|
| Synthetic Yield Variability | Standardize reaction conditions (temp, catalyst load) and track via DOE (Design of Experiments) . | Yield drops >20% due to moisture-sensitive intermediates; use inert atmosphere . |
| Bioactivity Discrepancies | Validate assay protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors as controls . | IC50 differences attributed to variable enzyme lots; recalibrate with staurosporine controls. |
| Solubility Inconsistencies | Report solvent purity, temperature, and equilibration time. Use dynamic light scattering (DLS) to detect aggregates . | Apparent low solubility in PBS due to micelle formation; confirm via DLS . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
